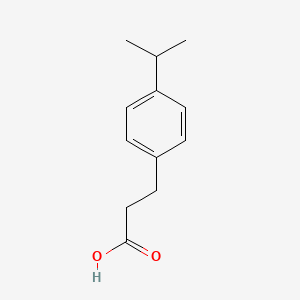

3-(4-Isopropylphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYAUJIRKNGPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396610 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58420-21-6 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Isopropylphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Isopropylphenyl Propionic Acid and Analogues

Classical Organic Synthesis Approaches to the Core Structure

The foundational methods for constructing the 3-(4-isopropylphenyl)propionic acid scaffold rely on well-established organic reactions. These classical approaches are characterized by their reliability and widespread use in synthetic chemistry.

Esterification and Hydrolysis Routes for Propionic Acid Derivatives

A common and fundamental approach to obtaining carboxylic acids, including this compound, involves the hydrolysis of their corresponding esters. This reaction, known as saponification when carried out under basic conditions, is a robust method for the final step in a synthetic sequence. masterorganicchemistry.com

The process typically involves treating an ester derivative with a hydroxide (B78521) salt, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed solvent system. masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequently, an alkoxide group is eliminated, yielding the carboxylate salt. masterorganicchemistry.com An acidic workup is then necessary to protonate the carboxylate and furnish the final carboxylic acid product. masterorganicchemistry.com

For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can involve the initial formation of a methyl ester, which is later hydrolyzed. nih.gov Similarly, dimethyl esters can be synthesized via esterification of the corresponding dicarboxylic acid using methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov The reverse reaction, Fischer esterification, allows for the conversion of a carboxylic acid to an ester under acidic conditions. masterorganicchemistry.com

A multi-step process to produce the related compound 2-(4-isobutylphenyl)propionic acid involves the hydrolysis of a nitrile intermediate. google.com This hydrolysis is achieved by heating the nitrile with aqueous sulfuric acid in the presence of acetic acid to ensure a homogeneous solution. google.com

Strategies for Enantioselective Synthesis of Chiral Phenylpropionic Acids

The synthesis of specific stereoisomers (enantiomers) of chiral phenylpropionic acids is of significant interest, often requiring specialized asymmetric synthesis techniques. One effective strategy involves the use of a chiral auxiliary. This method directs the stereochemical outcome of a reaction. For example, (2S)-2-(hydroxymethylphenyl) propionic acids can be synthesized by the alkylation of a propionamide (B166681) attached to a chiral oxazolidinone auxiliary. mdpi.com After the stereoselective alkylation, the auxiliary is removed through hydrolysis to yield the desired enantiomerically enriched acid. mdpi.com

Another powerful technique is asymmetric hydrogenation. The synthesis of a key intermediate for Cyclamen-aldehyde, (E)-3-(4-isopropylphenyl)-2-methyl acrylic acid, can be followed by an asymmetric hydrogenation step to produce the chiral product with significant enantiomeric excess (ee). researchgate.net Catalytic enantioselective synthesis can also be achieved through methods like palladium-catalyzed N-allylation, which has been used to create N-C axially chiral compounds. mdpi.com

Novel Synthetic Techniques Applied to this compound

Recent advancements in synthetic methodology have introduced novel techniques that can be applied to the synthesis of this compound, often leading to faster reactions, higher yields, and more environmentally friendly processes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. jocpr.comat.uascispace.com This technique has been successfully applied to a wide range of organic reactions, including the synthesis of complex molecules. jocpr.comat.ua

For example, the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, a related propanoate derivative, was significantly enhanced using microwave irradiation. The reaction time for a key step was reduced from 10 hours under conventional heating to just 25 minutes with microwave heating, while the yield increased from 75.6% to 87.1%. scispace.com Microwave heating can also be used for Michael addition reactions, such as the synthesis of 1-{2,4-dihydroxy-5-[3-imidazol-1-yl-3-aryl-propionyl]-3-aryl-propenones, which proceeds efficiently in the absence of a solvent. jocpr.com These examples highlight the potential of microwave-assisted protocols for the efficient synthesis of this compound and its derivatives. proquest.com

Enzymatic Synthesis and Biotransformation Pathways

Enzymes are highly selective biocatalysts that can be used to perform specific chemical transformations, often with high enantioselectivity. Lipases are commonly used for the kinetic resolution of racemic esters of phenylpropionic acids.

In one example, the stereoselective hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester was achieved using lipase (B570770) AK. chemicalpapers.com This enzymatic process yielded the (R)-enantiomer of the corresponding acid with a high enantiomeric excess (98%) and a conversion of 49%. chemicalpapers.com The optimal conditions for this biotransformation were found to be a pH of 5.5 and a temperature of 45°C. chemicalpapers.com Similarly, a process for preparing S-(+)-2-(3-benzoylphenyl)propionic acid utilizes a microbial carboxylesterase to perform an enantioselective transesterification of a racemic ester in an organic solvent. google.com These enzymatic methods offer a green and highly specific route to chiral propionic acid derivatives.

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound often proceeds through the preparation and subsequent transformation of key intermediates and precursors.

A crucial intermediate in some synthetic routes is an α,β-unsaturated acid or ester. For example, 3-(4-isopropylphenyl)-2-methylacrylic acid has been identified as a key intermediate whose subsequent hydrogenation yields the saturated propionic acid structure. researchgate.net Another relevant precursor is 3-(4-cyanophenyl)propionic acid, which possesses a nitrile group that can potentially be hydrolyzed to a carboxylic acid. sigmaaldrich.com

A multi-step synthesis for the related 2-(4-isobutylphenyl)propionic acid starts with the chloromethylation of the corresponding alkylbenzene. google.com The resulting benzyl (B1604629) chloride is then converted to a phenylacetonitrile. This nitrile is alkylated to form the substituted phenylpropionitrile, which is finally hydrolyzed to the desired acid. google.com This pathway demonstrates a build-up of the carbon skeleton starting from a simpler aromatic precursor.

The hydroarylation of α,β-unsaturated acids with arenes under superelectrophilic activation conditions is another method for creating the core structure. For instance, 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a strong acid like triflic acid to yield 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.com

Preparation of Functionalized Phenylpropanals as Building Blocks

Phenylpropanals serve as critical precursors in the synthesis of corresponding propionic acids and their derivatives. A notable example is 2-methyl-3-(4-isopropylphenyl)propanal, commonly known as Cyclamen aldehyde. sfdchem.comwikipedia.org The synthesis of this important intermediate can be achieved through several industrial routes.

One major pathway involves an alkaline-catalyzed crossed-aldol condensation between 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) and propanal. This reaction initially forms 2-methyl-3-(4-isopropylphenyl)-2-propenal. Subsequent selective hydrogenation of the carbon-carbon double bond, often using a palladium-on-alumina catalyst in the presence of potassium acetate (B1210297), yields the desired saturated aldehyde, Cyclamen aldehyde. sfdchem.com

An alternative approach is the Friedel–Crafts reaction. This method involves the reaction of isopropylbenzene with 2-methylpropenal diacetate (methacrolein diacetate). The reaction is typically catalyzed by a Lewis acid system, such as titanium tetrachloride combined with boron trifluoride etherate. The initial product is an enolacetate, which is then hydrolyzed to afford the final aldehyde. sfdchem.com A similar process has been reported using a dual-acid catalyst system of titanium tetrachloride and trifluoromethanesulfonic acid with cumene (B47948) and methacrolein (B123484) dipropionic acid, which also yields Cyclamen aldehyde after hydrolysis and de-esterification steps. google.com

These synthetic routes are summarized below:

| Starting Materials | Key Steps | Product |

| 4-Isopropylbenzaldehyde, Propanal | 1. Aldol Condensation2. Selective Hydrogenation | 2-Methyl-3-(4-isopropylphenyl)propanal |

| Isopropylbenzene, 2-Methylpropenal diacetate | 1. Friedel–Crafts Reaction2. Hydrolysis | 2-Methyl-3-(4-isopropylphenyl)propanal |

Routes to Related Amino and Hydroxyl Derivatives of Phenylpropionic Acid

Introducing amino and hydroxyl groups into the propionic acid backbone generates derivatives with significantly altered chemical properties and potential biological activities.

Amino Derivatives: The synthesis of β-amino acids, such as 3-amino-3-(4-isopropylphenyl)propionic acid, can be accomplished through methods like the Rodionov reaction. A general and effective one-pot synthesis involves reacting an aromatic aldehyde with malonic acid and ammonium (B1175870) acetate in an alcoholic solvent. google.com For the target compound, 4-isopropylbenzaldehyde would be refluxed with malonic acid and ammonium acetate in ethanol (B145695) or methanol. Upon cooling, the desired 3-amino-3-(4-isopropylphenyl)propionic acid precipitates from the reaction mixture, providing a straightforward route to this non-natural amino acid. google.comsigmaaldrich.com

Hydroxyl Derivatives: The synthesis of β-hydroxy phenylpropionic acid derivatives often starts with a corresponding benzaldehyde. A common strategy involves the Darzens reaction (glycidic ester condensation) between the aldehyde (e.g., 4-isopropylbenzaldehyde) and an α-haloester in the presence of a base to form a glycidic ester (an epoxide). This intermediate can then undergo ring-opening and subsequent reduction. For instance, methods have been developed for related dihydroxyphenyl derivatives that involve steps of benzyl protection of the hydroxylated benzaldehyde, a Darzens reaction, selective ring-opening of the resulting epoxide with a Lewis acid, reduction of the carbonyl group, and final deprotection via catalytic hydrogenation to yield the β-hydroxy propionic acid structure. researchgate.net These general principles can be applied to synthesize 3-hydroxy-3-(4-isopropylphenyl)propionic acid.

Derivatization Strategies for Structure-Activity Relationship Exploration

To investigate how structural modifications impact the activity of this compound, various derivatization strategies are employed. These include forming amide and ester conjugates and incorporating the core structure into heterocyclic systems.

Amide and Ester Conjugations for Modified Activities

The carboxylic acid group of this compound is a prime target for derivatization into esters and amides. These modifications can alter physicochemical properties such as lipophilicity, solubility, and metabolic stability, which is a cornerstone of structure-activity relationship (SAR) studies. researchgate.net

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. For example, methyl 3-(4-hydroxyphenyl)propionate can be synthesized by reacting the parent acid with methyl iodide in the presence of potassium carbonate in DMF. chemicalbook.com This method is applicable for creating a variety of alkyl esters of this compound for SAR studies.

Amidation: Amide derivatives are typically prepared by activating the carboxylic acid, for instance with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.govgoogle.com A wide array of amines can be used to generate a library of amide derivatives. For example, studies on other 3-arylpropionic acids have generated series of pyrrolidine (B122466) amides to explore their inhibitory activity on enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov Such a strategy could be directly applied to this compound to probe its biological target space.

A table of potential ester and amide derivatives for SAR exploration is provided below.

| Derivative Type | R Group | Potential Synthetic Method |

| Ester | -CH₃ (Methyl) | Fischer Esterification or reaction with Methyl Iodide |

| Ester | -CH₂CH₃ (Ethyl) | Fischer Esterification with Ethanol |

| Amide | -NH₂ | Acyl chloride route with Ammonia |

| Amide | -N(CH₃)₂ | EDCI coupling with Dimethylamine |

| Amide | -NH-CH₂-Ph | EDCI coupling with Benzylamine |

| Amide | Pyrrolidin-1-yl | EDCI coupling with Pyrrolidine |

Incorporation into Heterocyclic Ring Systems (e.g., Thiadiazoles, Pyrazoles)

Incorporating the this compound scaffold into heterocyclic rings is a powerful strategy for creating novel chemical structures with diverse biological activities. Thiadiazoles and pyrazoles are prominent examples due to their prevalence in medicinal chemistry.

Thiadiazoles: The 4-isopropylphenyl moiety has been successfully incorporated into a fused Current time information in Bangalore, IN.researchgate.netencyclopedia.pubtriazolo[3,4-b] Current time information in Bangalore, IN.encyclopedia.puborganic-chemistry.orgthiadiazole system. growingscience.com The synthesis starts with methyl 4-isopropylbenzoate, which is converted to the corresponding hydrazide. Reaction with carbon disulfide in a basic medium, followed by cyclization, yields 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. This key intermediate is then reacted with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the final fused thiadiazole derivatives. growingscience.com A more direct route starting from the propionic acid would involve converting it to its acyl hydrazide, which can then be cyclized with a thiocarbonyl source (like thiophosgene (B130339) or by reaction with CS₂ followed by cyclization) to form a 1,3,4-thiadiazole (B1197879) ring. organic-chemistry.org

Pyrazoles: The standard synthesis of pyrazoles, the Knorr pyrazole (B372694) synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comgoogle.com To incorporate the this compound structure, one could first convert the acid into a suitable 1,3-dicarbonyl precursor. For example, the propionic acid could be converted to its methyl ester, which could then undergo a Claisen condensation with a suitable ketone (e.g., acetone) to generate a 1,3-diketone. This diketone, specifically 5-(4-isopropylphenyl)-2,4-pentanedione, could then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the corresponding 3-(2-(4-isopropylphenyl)ethyl)-5-methyl-1H-pyrazole.

A table of representative heterocyclic derivatives is shown below.

| Heterocycle | Precursor from this compound | Key Reaction |

| 1,3,4-Thiadiazole | 3-(4-Isopropylphenyl)propanehydrazide | Cyclization with CS₂/KOH |

| Pyrazole | 5-(4-Isopropylphenyl)-2,4-pentanedione | Condensation with Hydrazine |

Metabolic Pathways and Biotransformation Studies of 3 4 Isopropylphenyl Propionic Acid and Its Analogues

In Vivo Metabolic Fate Investigations

In living organisms, 3-(4-isopropylphenyl)propionic acid and its analogues undergo a series of metabolic transformations designed to increase their water solubility and facilitate their excretion. These processes primarily involve the introduction of polar functional groups and conjugation with endogenous molecules.

Identification of Major Metabolites (e.g., Hydroxylated Derivatives, Benzoic Acids)

Once in the body, this compound and its analogues are subject to various metabolic reactions. A key transformation is hydroxylation, where a hydroxyl (-OH) group is added to the molecule. This often occurs on the aromatic ring or the aliphatic side chain. For instance, analogues like 3-(4-hydroxyphenyl)propionic acid are major microbial metabolites of certain dietary compounds. rsc.orgnih.govresearchgate.net

Another significant metabolic pathway involves the degradation of the propionic acid side chain, which can lead to the formation of benzoic acid derivatives. Furthermore, gut microbiota can metabolize related compounds, such as dehydrodiferulic acid, into metabolites including 3-phenylpropionic acid and benzoic acid. mdpi.com

Characterization of Conjugation Reactions (e.g., Coenzyme A Conjugates, Glucuronidation)

To further enhance water solubility and prepare for elimination, the parent compound and its initial metabolites can undergo conjugation reactions. One such process is the formation of coenzyme A (CoA) conjugates. In plant systems, for example, propionyl-CoA and isobutyryl-CoA are known intermediates in the metabolism of certain amino acids and fatty acids. nih.gov

A more common conjugation reaction in vertebrates is glucuronidation. This involves the attachment of glucuronic acid to the molecule, a process catalyzed by UDP-glucuronosyltransferases. Studies on analogues like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have shown that it is rapidly metabolized into glucuronidated and sulfated conjugates. nih.govkyushu-u.ac.jp Following oral administration in rats, both intact HMPA and its conjugated forms were detected in the bloodstream, with sulfated and glucuronidated HMPA being significant metabolites. nih.govkyushu-u.ac.jp

In Vitro Metabolic Profiling using Cellular and Subcellular Systems

To gain a more detailed understanding of the metabolic pathways, researchers utilize in vitro systems, such as isolated liver cells and microbial cultures. These controlled environments allow for the precise study of specific metabolic reactions and the enzymes involved.

Studies on Hepatic Metabolism and Enzyme Systems

The liver is the primary site of drug and foreign compound metabolism. In vitro studies using liver preparations, such as primary hepatocytes and liver microsomes, are crucial for elucidating the metabolic fate of compounds. mdpi.com These systems allow for the investigation of phase I (functionalization) and phase II (conjugation) metabolic reactions. For example, the metabolism of analogues by cytochrome P450 (CYP) enzymes, which are abundant in the liver, can be studied in detail. mdpi.com Studies on related compounds have demonstrated the importance of hepatic metabolism in their transformation and clearance. nih.govnih.govnih.govutupub.finih.gov

Microbial Biotransformation by Gut Microbiota and Environmental Microorganisms

The gut microbiota plays a significant role in the metabolism of many compounds, including this compound and its analogues. mdpi.comnih.gov Various gut bacteria can perform a wide range of biotransformation reactions. For instance, gut microbes are known to produce propionic acid as a primary fermentation product. mdpi.comresearchgate.net Studies have shown that gut microbiota can metabolize dietary polyphenols into simpler phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). rsc.orgnih.govresearchgate.netnih.govnih.govsemanticscholar.orgmdpi.com The conversion of 4-hydroxy-3-methoxycinnamic acid to HMPA has been attributed to a variety of microbes, particularly from the phylum Bacteroidetes. nih.govsemanticscholar.org

Environmental microorganisms are also capable of degrading aromatic compounds. Bacteria such as Escherichia coli, Pseudomonas putida, and Saccharomyces cerevisiae have been studied for their ability to produce propionic acid. nih.gov

Influence of Structural Modifications on Metabolic Stability and Clearance

The chemical structure of a compound has a profound impact on its metabolic stability and how it is cleared from the body. Minor modifications to the structure of this compound can significantly alter its metabolic fate.

Introducing certain chemical groups can either block or promote metabolism at specific sites. For example, replacing a metabolically liable hydrogen atom with a fluorine atom can increase metabolic stability. pressbooks.pub Similarly, altering ring systems, such as replacing a piperazine (B1678402) with a piperidine (B6355638) ring, has been shown to improve metabolic stability in rat liver microsomes for certain compounds. nih.gov The spatial arrangement of atoms and the presence of functional groups influence how the molecule interacts with metabolic enzymes, thereby affecting its rate of metabolism and subsequent clearance from the body. pressbooks.pub

Cross-Species Metabolic Comparisons and Predictive Modeling

The study of how chemical compounds are metabolized across different species is a critical aspect of drug discovery and development, as well as in the safety assessment of environmental chemicals. Significant variations in metabolic pathways can lead to differences in efficacy and toxicity. For this compound, while direct comparative metabolic studies are not extensively available in the public domain, a robust understanding can be inferred from its close structural analogue, ibuprofen (B1674241), and its parent aromatic hydrocarbon, cumene (B47948).

Inferred Metabolic Pathways from Analogue Studies

The metabolism of this compound is expected to follow pathways similar to those of ibuprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID). The primary metabolic routes for ibuprofen involve oxidation and conjugation. wikipedia.orgnih.gov The main enzymes responsible for the initial oxidative steps are from the cytochrome P450 (CYP) superfamily, specifically CYP2C9 and, to a lesser extent, CYP2C8. nih.gov

Key metabolic transformations anticipated for this compound include:

Hydroxylation: The isopropyl group is a likely target for hydroxylation, leading to the formation of secondary and tertiary alcohol metabolites. Additionally, the aromatic ring can undergo hydroxylation.

Oxidation: Further oxidation of the hydroxylated isopropyl group can lead to the formation of a carboxylic acid, resulting in a dicarboxylic acid metabolite.

Conjugation: The carboxylic acid moiety of the parent compound and its oxidized metabolites can undergo conjugation with glucuronic acid. nih.gov

These predicted pathways are summarized in the table below, using ibuprofen's well-documented metabolism as a template.

Table 1: Predicted Major Metabolic Pathways of this compound Based on Ibuprofen Metabolism

| Metabolic Pathway | Predicted Metabolites of this compound | Corresponding Ibuprofen Metabolites | Key Enzymes Involved |

| Oxidation | 2-hydroxy-3-(4-isopropylphenyl)propionic acid | 2-hydroxy-ibuprofen | CYP2C9, CYP2C8 nih.gov |

| 3-hydroxy-3-(4-isopropylphenyl)propionic acid | 3-hydroxy-ibuprofen | CYP2C19 nih.gov | |

| Carboxy-3-(4-isopropylphenyl)propionic acid | Carboxy-ibuprofen | Alcohol/Aldehyde Dehydrogenase | |

| Conjugation | This compound-glucuronide | Ibuprofen-acyl-glucuronide | UGTs nih.gov |

Cross-Species Differences: Insights from Ibuprofen and Cumene

Significant species-dependent variations have been observed in the metabolism of profens, the class of drugs to which ibuprofen and this compound belong. nih.govviamedica.pl These differences are often related to the activity and substrate specificity of metabolic enzymes, particularly CYPs and UDP-glucuronosyltransferases (UGTs).

Studies on the parent compound, cumene (isopropylbenzene), have also revealed species differences in its metabolism between rats and mice. nih.govnih.gov Following administration, the tissue distribution and accumulation of metabolites varied between the two species, with mice showing higher concentrations in the liver, kidney, and lung compared to rats. nih.gov The primary urinary and biliary metabolite in both species was identified as 2-phenyl-2-propanol (B165765) glucuronide. nih.gov

For ibuprofen, one of the most notable species differences lies in the stereoselective chiral inversion of the R-(-)-enantiomer to the pharmacologically active S-(+)-enantiomer. nih.govviamedica.pl This inversion occurs to a significant extent in humans (35-70%) but varies in other species. viamedica.pl The rate and extent of this inversion can impact the pharmacokinetic and pharmacodynamic profile of the drug.

Table 2: Illustrative Cross-Species Comparison of Ibuprofen Metabolism

| Species | Key Metabolic Features | Reference |

| Human | Extensive chiral inversion of R-ibuprofen to S-ibuprofen. Major metabolites are 2-hydroxy-ibuprofen and carboxy-ibuprofen. CYP2C9 is the primary metabolizing enzyme. nih.gov | nih.gov |

| Rat | Chiral inversion is present. Hydroxylation is a major pathway. Aceclofenac (B1665411), another NSAID, is rapidly hydrolyzed to diclofenac (B195802), highlighting potential for species-specific esterase activity. nih.gov | nih.gov |

| Monkey | Conversion of aceclofenac to diclofenac occurs to a lesser extent than in rats, with 4'-hydroxylated metabolites being prominent. nih.gov | nih.gov |

| Mouse | Studies with cumene show higher accumulation of metabolites in the lung compared to rats, suggesting species-specific enzyme activity in this tissue (e.g., CYP2F2). nih.gov | nih.gov |

Given these observations with closely related compounds, it is reasonable to anticipate that the metabolism of this compound would also exhibit significant interspecies differences, particularly in the rates of oxidation and conjugation, and potentially in the stereochemical disposition if chiral centers are introduced through metabolism.

Predictive Modeling

In silico predictive modeling has become an invaluable tool in modern drug discovery and toxicology to forecast the metabolic fate of new chemical entities. nih.gov These models utilize various computational approaches, including:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a compound with its metabolic properties. For NSAIDs, QSAR models have been developed to predict their cytotoxic potential. nih.gov

Pharmacophore modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific metabolic enzyme.

Molecular docking: This technique predicts the preferred binding orientation of a molecule to the active site of an enzyme, such as a CYP, which can help in identifying likely sites of metabolism.

Machine learning and deep learning models: These advanced computational methods can learn from large datasets of known drug metabolism to predict the metabolites of new compounds. nih.gov

The development of a dedicated predictive model for this compound would ideally involve generating experimental metabolic data in various in vitro systems (e.g., liver microsomes, hepatocytes) from different species. This data could then be used to build and validate a robust in silico model capable of providing more accurate predictions of its metabolic fate in humans and other species of interest.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design and Synthesis of Analogues for SAR Elucidation

To elucidate the SAR of 3-(4-Isopropylphenyl)propionic acid, researchers systematically design and synthesize a variety of analogues. This process involves modifying specific parts of the molecule, such as the phenyl ring, the isopropyl group, and the propionic acid side chain, to observe the resulting changes in biological activity.

For instance, studies on related arylpropionic acid analogues have demonstrated that substitutions on the aromatic ring can significantly impact potency and selectivity for biological targets. In the context of EP3 prostanoid receptor antagonists, triaryl compounds with an ortho-substituted propionic acid moiety were found to be potent antagonists. nih.govresearchgate.net This suggests that the position and nature of substituents on the phenyl ring of this compound are critical determinants of its activity.

The synthesis of these analogues often involves multi-step chemical reactions. For example, the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and related esters, which share a similar structural backbone, has been achieved through methods like DCC and azide (B81097) coupling. rsc.org Similar synthetic strategies could be employed to generate a library of this compound analogues for comprehensive SAR studies. The exploration of different synthetic routes allows for the introduction of diverse functional groups, leading to a deeper understanding of the structural requirements for a desired biological effect. For example, the synthesis and SAR of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues have led to the identification of compounds with significantly higher potency as mGluR5 antagonists. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive experimental screening.

In the field of medicinal chemistry, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.govnih.govmdpi.com These methods have been successfully applied to various classes of compounds to understand the three-dimensional structural features that govern their biological activity. For a series of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR studies revealed that steric, electronic, and hydrogen-bond acceptor properties were key to their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

For this compound and its analogues, a QSAR model could be developed by correlating their structural descriptors (e.g., steric, electronic, and hydrophobic parameters) with their measured biological efficacy against a specific target. The resulting model, often visualized through contour maps, would highlight regions of the molecule where modifications are likely to enhance or diminish activity. This information is invaluable for the rational design of more potent and selective analogues. The reliability of a QSAR model is assessed through various statistical parameters, with a high regression coefficient (R²) indicating a strong correlation between the predicted and observed activities. jchemlett.com

Computational Chemistry Approaches for Molecular Interactions and Property Prediction

Computational chemistry provides a suite of tools to investigate molecular interactions and predict the properties of compounds like this compound at an atomic level. These methods complement experimental studies by offering insights that are often difficult to obtain through laboratory techniques alone.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is instrumental in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, docking simulations could be performed to predict its binding mode within the active site of a relevant biological target. By visualizing the docked pose, researchers can identify key amino acid residues that interact with the ligand. This knowledge is crucial for designing analogues with improved binding affinity. For example, molecular docking studies on indenopyridine derivatives targeting breast cancer receptors have helped to elucidate their binding interactions. jchemlett.com The success of "blind docking," where the binding site is not known beforehand, further highlights the power of these computational tools in drug discovery. nih.gov

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time, providing a dynamic picture of its behavior in a biological environment. mdpi.com

For this compound, conformational analysis can reveal the preferred spatial arrangement of the isopropylphenyl group relative to the propionic acid side chain. MD simulations can then be used to study how the molecule interacts with its target protein over time, providing insights into the stability of the binding and the role of conformational changes in the binding process. Such studies have been instrumental in understanding the structure-conformation relationships of aryl propionic acid inhibitors of the KEAP1/NRF2 protein-protein interaction. nih.gov

Quantitative Structure-Property Relationship (QSPR) modeling is analogous to QSAR but focuses on predicting the physicochemical properties of compounds rather than their biological activity. These properties, such as solubility, lipophilicity (logP), and metabolic stability, are critical for determining a drug's pharmacokinetic profile.

QSPR models have been successfully developed to predict properties like vapor pressure, n-octanol/water partition coefficients (Kow), and water solubility for various classes of chemicals. nih.gov For this compound and its analogues, QSPR models could be built to predict key ADME (absorption, distribution, metabolism, and excretion) properties. By including descriptors such as molecular weight, polarizability, and heat of formation, these models can guide the design of analogues with improved drug-like properties. nih.gov

Stereochemical Influences on Biological Activity and Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.comnih.govresearchgate.net Many biological targets, such as enzymes and receptors, are chiral and will therefore interact differently with the different stereoisomers of a chiral drug.

This compound possesses a chiral center at the alpha-carbon of the propionic acid moiety, meaning it can exist as two enantiomers (R and S). It is highly likely that these enantiomers will exhibit different biological activities and pharmacological profiles. For many arylpropionic acids, one enantiomer is often significantly more active than the other.

Studies on other chiral compounds have demonstrated that stereochemistry can influence not only target binding but also uptake and metabolism. mdpi.comresearchgate.net For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake. mdpi.comnih.govresearchgate.net Similarly, the stereochemistry of chlorinated lipids was found to affect membrane permeability and cytotoxicity. rsc.org Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential for a complete understanding of its SAR and for the development of a potentially more potent and safer therapeutic agent.

Analytical Methodologies for Detection and Quantification of 3 4 Isopropylphenyl Propionic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental for isolating 3-(4-Isopropylphenyl)propionic acid from other substances, a critical step for accurate quantification and identification. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the compound's volatility and thermal stability.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for analyzing this compound, particularly in biological samples. This method combines the separation capabilities of liquid chromatography with the mass analysis and detection prowess of tandem mass spectrometry.

For carboxylic acids like this compound, reverse-phase HPLC is a common separation strategy. sielc.com The mobile phase typically consists of an aqueous component with an acid modifier, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comunimi.it The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column. unimi.it

Detection by MS/MS is highly specific and sensitive. The compound is first ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). labmedica.com ESI is often performed in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. uni.lu In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ can be observed. uni.lu Following ionization, the precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole, an operation mode known as Multiple Reaction Monitoring (MRM). This process ensures high selectivity and reduces chemical noise.

To enhance sensitivity, especially for short-chain fatty acids, chemical derivatization can be employed prior to LC-MS analysis, though it is not always necessary for a compound of this size. unimi.itsemanticscholar.org

Table 1: Predicted m/z Values for this compound Adducts in Mass Spectrometry Predicted values are based on the molecular formula C12H16O2 and are used for configuring the mass spectrometer to detect the target analyte.

| Adduct | Ion Formula | Predicted m/z (mass-to-charge ratio) |

| [M+H]⁺ | [C₁₂H₁₇O₂]⁺ | 193.1223 |

| [M+Na]⁺ | [C₁₂H₁₆O₂Na]⁺ | 215.1043 |

| [M+K]⁺ | [C₁₂H₁₆O₂K]⁺ | 231.0782 |

| [M-H]⁻ | [C₁₂H₁₅O₂]⁻ | 191.1078 |

| Data sourced from PubChemLite. uni.lu |

Gas Chromatography

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For direct analysis of carboxylic acids like this compound, a specialized column is required to prevent peak tailing caused by the polar, acidic nature of the analyte. Columns such as the HP-INNOWAX, which has a polyethylene (B3416737) glycol stationary phase, are suitable for separating acids. nih.govcerealsgrains.org The inclusion of phosphoric acid in the stationary phase can also help to reduce adsorption and improve peak shape. cerealsgrains.org

Often, a derivatization step is performed to convert the carboxylic acid into a more volatile and less polar ester (e.g., a methyl ester). This process improves chromatographic behavior, leading to sharper, more symmetrical peaks. The derivatized sample is then injected into the GC, where it is vaporized and separated on the column before being detected, typically by a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. nih.govosha.gov Sample preparation for GC analysis usually involves a liquid-liquid extraction step to isolate the analyte from the sample matrix. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the molecule's functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. docbrown.info

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 10-13 ppm.

Aromatic Protons (-C₆H₄-): The para-substituted benzene (B151609) ring will produce two doublets, each integrating to 2H. These signals would appear in the aromatic region, approximately 7.0-7.3 ppm.

Propionic Acid Protons (-CH₂CH₂COOH): Two triplets would be visible, each integrating to 2H. The CH₂ group adjacent to the benzene ring would be around 2.9 ppm, while the CH₂ group adjacent to the carbonyl would be around 2.6 ppm.

Isopropyl Protons (-CH(CH₃)₂): A septet for the single CH proton (around 2.9 ppm, likely overlapping with the benzylic CH₂) and a doublet for the six equivalent methyl (CH₃) protons around 1.2 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton, with expected signals for the carbonyl carbon (~178 ppm), aromatic carbons (~125-148 ppm), and aliphatic carbons of the propionyl and isopropyl groups (~20-45 ppm). bmrb.io

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predictions are based on standard chemical shift values and spin-spin coupling rules. docbrown.info

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| -CH ₃ (Isopropyl) | ~1.2 | Doublet | 6H |

| -CH₂ -COOH (Propionic) | ~2.6 | Triplet | 2H |

| Ar-CH₂ - (Propionic) | ~2.9 | Triplet | 2H |

| -CH - (Isopropyl) | ~2.9 | Septet | 1H |

| Ar-H (Aromatic) | ~7.1 - 7.3 | Two Doublets | 4H |

| -COOH (Carboxylic Acid) | ~12.0 | Broad Singlet | 1H |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. docbrown.infochemicalbook.com The IR spectrum of this compound would be dominated by characteristic absorption bands. docbrown.infonist.gov

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and propionyl groups appear just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. docbrown.info

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Data derived from characteristic IR absorption frequencies for functional groups. docbrown.infonist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. researchgate.net The UV-Vis spectrum of this compound is characterized by the absorption of the para-substituted benzene ring. It is expected to show absorption maxima (λmax) in the UV region, typically around 260-280 nm, corresponding to the π → π* electronic transitions of the aromatic system. sigmaaldrich.com While not providing detailed structural information, UV-Vis detection is commonly used in HPLC systems for quantification due to its simplicity and reliability. sigmaaldrich.com

Immunoassays and Ligand-Binding Assays, including Fluorogenic Substrate Applications for Related Compounds

While specific immunoassays or ligand-binding assays developed exclusively for this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to small molecules of this class. Immunoassays rely on the specific binding of an antibody to its target antigen. For a small molecule like this compound, this would typically involve its conjugation to a larger carrier protein to elicit an immune response and produce specific antibodies.

Ligand-binding assays are another powerful tool. These assays measure the binding of a ligand to a receptor, which could be a protein, a nucleic acid, or another molecule. For instance, studies have explored the binding of various phenylpropanoic acid derivatives to receptors like the peroxisome proliferator-activated receptor δ (PPARδ), a member of the nuclear receptor family that regulates glucose and lipid homeostasis. nih.gov Such assays often utilize techniques like fluorescence polarization to quantify the binding events. edinst.comnih.gov In a typical setup, a fluorescently labeled ligand competes with the unlabeled analyte (in this case, potentially this compound) for binding to the target protein. The change in fluorescence polarization upon displacement of the labeled ligand allows for the quantification of the analyte. edinst.comnih.gov

A significant advancement in immunoassay technology is the use of fluorogenic substrates, which can significantly enhance the sensitivity and dynamic range of the assay. A noteworthy example relevant to the analysis of aromatic propionic acids is the use of 3-(p-hydroxyphenyl)propionic acid (HPPA) , a structural analog of the target compound. HPPA serves as a highly sensitive fluorogenic substrate for horseradish peroxidase (HRP), an enzyme commonly used as a label in enzyme-linked immunosorbent assays (ELISAs). nih.govtandfonline.com

In the presence of HRP and hydrogen peroxide, HPPA is oxidized to a highly fluorescent product. nih.govtandfonline.com This reaction forms the basis of highly sensitive fluorometric enzyme immunoassays (FEIAs). nih.gov The fluorescence intensity of the final product is dependent on factors such as pH and the concentration of the substrate components. nih.govtandfonline.com The primary advantage of using a fluorometric assay with a substrate like HPPA over traditional colorimetric assays (e.g., using tetramethylbenzidine - TMB) is the potential for a much wider dynamic range, enabling the quantification of the analyte over a broader concentration spectrum. nih.govtandfonline.com

Several fluorogenic substrates are available for HRP, each with distinct characteristics. A popular and highly sensitive substrate is 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), also known as Amplex® Red. In the presence of HRP and H₂O₂, ADHP is converted to the highly fluorescent compound resorufin. aatbio.comtribioscience.cominterchim.fr This substrate is known for its stability and low background fluorescence, contributing to high signal-to-noise ratios in immunoassays. aatbio.com

The table below summarizes key characteristics of some common fluorogenic substrates used in HRP-based assays.

| Substrate Name | Common Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |

| 3-(p-hydroxyphenyl)propionic acid | HPPA | ~320 | ~405 | Sensitive, wide dynamic range nih.govtandfonline.com |

| 10-Acetyl-3,7-dihydroxyphenoxazine | ADHP / Amplex® Red | ~570 | ~585 | Highly sensitive and stable, low background aatbio.comtribioscience.cominterchim.fr |

| Amplite® Blue | - | ~420 | ~480 | Soluble, low photobleaching, flat baseline aatbio.com |

Sample Preparation and Matrix Effects in Complex Biological Samples

The analysis of this compound in complex biological matrices such as plasma, serum, or urine presents significant challenges, primarily due to the presence of numerous endogenous compounds that can interfere with the analysis. This phenomenon is known as the "matrix effect," which can either suppress or enhance the analytical signal, leading to inaccurate quantification. oup.comnih.gov Therefore, meticulous sample preparation is a critical step to minimize these interferences and ensure the reliability of the analytical results.

The choice of sample preparation technique depends on the analytical method employed (e.g., gas chromatography-mass spectrometry - GC-MS, or liquid chromatography-mass spectrometry - LC-MS) and the nature of the biological matrix.

For GC-MS analysis of organic acids, a common approach involves several key steps:

Extraction: This step aims to isolate the analyte from the bulk of the sample matrix. For organic acids in plasma or serum, this often involves protein precipitation using a solvent like methanol, followed by centrifugation to remove the precipitated proteins.

Derivatization: Since many organic acids are not sufficiently volatile for GC analysis, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. metbio.netthermofisher.com A common two-step derivatization process for organic acids involves oximation followed by silylation. metbio.net Oximation protects the keto and aldehyde groups, while silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. metbio.net

Concentration: After extraction and derivatization, the sample may need to be concentrated to achieve the desired sensitivity. This can be accomplished using techniques like nitrogen blowdown, which gently evaporates the solvent. organomation.com

The table below outlines a general sample preparation protocol for the GC-MS analysis of organic acids in a plasma sample.

| Step | Procedure | Purpose |

| 1. Protein Precipitation | Add a cold solvent like a methanol:water mixture to the plasma sample. Vortex and centrifuge. | To remove proteins that can interfere with the analysis and foul the analytical column. |

| 2. Supernatant Transfer | Carefully transfer the supernatant to a new vial. | To separate the analyte-containing liquid phase from the precipitated proteins. |

| 3. Drying | Evaporate the solvent under vacuum or nitrogen. | To prepare the sample for the derivatization step. |

| 4. Oximation | Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate. | To protect carbonyl groups and prevent the formation of multiple derivatives. metbio.net |

| 5. Silylation | Add a silylating agent like MSTFA and incubate at an elevated temperature. | To increase the volatility and thermal stability of the analyte for GC analysis. metbio.net |

| 6. Analysis | Inject the derivatized sample into the GC-MS system. | To separate, identify, and quantify the analyte. |

For LC-MS analysis, sample preparation can sometimes be simpler, often involving a "dilute-and-shoot" approach where the sample is simply diluted with a suitable solvent before injection. mdpi.com However, this method is only viable when the analyte concentration is high enough and the matrix effects are minimal. mdpi.comchromatographyonline.com In many cases, more extensive cleanup is required. Solid-phase extraction (SPE) is a powerful technique that can effectively remove interfering compounds. researchgate.net

Matrix effects in LC-MS are a significant concern, as co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. nih.gov Several strategies can be employed to mitigate matrix effects:

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is a primary strategy.

Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte's ionization. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.

Use of an Internal Standard: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). oup.com A SIL-IS has the same physicochemical properties as the analyte and will experience the same matrix effects, allowing for accurate normalization of the analyte signal. oup.com

The complexity and variability of biological matrices like urine and plasma mean that a single sample preparation method may not be suitable for all applications, and method development and validation are crucial to ensure accurate and reliable quantification of this compound. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Based on the 3 4 Isopropylphenyl Propionic Acid Scaffold

Development of Prodrug Strategies to Enhance Pharmacological Profiles

A significant area of research involving the 3-(4-isopropylphenyl)propionic acid scaffold focuses on the development of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. mdpi.com This approach is primarily used to overcome undesirable properties of the parent drug, such as poor solubility or gastrointestinal (GI) toxicity. mdpi.comnih.govopenmedicinalchemistryjournal.com For many NSAIDs, the presence of a free carboxylic acid group is associated with gastric irritation. researchgate.netresearchgate.netyoutube.com Prodrug strategies temporarily mask this acidic group, reducing direct contact with the stomach mucosa. researchgate.net

Several prodrug strategies have been successfully applied to the ibuprofen (B1674241) scaffold:

Ester and Amide Prodrugs: The most common approach involves converting the carboxylic acid into an ester or an amide. These linkages are designed to be stable in the acidic environment of the stomach but are later cleaved by esterase enzymes, which are abundant in the small intestine and plasma, to release the active drug. researchgate.net This strategy has been explored through the synthesis of various derivatives, including N-hydroxymethyl phthalimide (B116566) esters and N,N-disubstituted aminoethyl esters. nih.gov

Amino Acid Conjugates: Covalently linking the this compound scaffold to amino acids or dipeptides can enhance solubility and bioavailability. nih.govjocpr.com For instance, conjugation with L-cysteine ethyl ester has been shown to retain anti-inflammatory activity while reducing GI toxicity. nih.gov Another study explored a dipeptide conjugate with glycine (B1666218) and valine to improve transport across the blood-brain barrier for potential applications in managing Alzheimer's disease. nih.gov

Polyethylene (B3416737) Glycol (PEG) Conjugates: PEGylation, the process of attaching polyethylene glycol (PEG) chains to a drug, can alter its pharmacokinetic profile. PEGylated prodrugs of ibuprofen have been synthesized to create drug-polymer conjugates that can control the release of the active compound. tandfonline.com

Mutual Prodrugs: This strategy involves linking the ibuprofen scaffold to another pharmacologically active agent. The resulting single molecule can offer synergistic effects or combat the side effects of the parent drug. A notable example is the synthesis of a mutual prodrug of ibuprofen and paracetamol. nih.govopenmedicinalchemistryjournal.com Another approach has been to conjugate it with natural antioxidants to counteract the oxidative stress implicated in NSAID-induced gastric damage. researchgate.net

| Prodrug Strategy | Carrier/Moiety | Intended Enhancement | Reference(s) |

| Ester/Amide Formation | Simple alcohols, amines | Reduce GI toxicity | researchgate.net, nih.gov |

| Amino Acid Conjugation | Glycine, Valine, Cysteine | Improve solubility, enhance CNS penetration, reduce GI toxicity | nih.gov, jocpr.com, nih.gov, nih.gov |

| PEGylation | Polyethylene Glycol (PEG) | Controlled drug release | tandfonline.com |

| Mutual Prodrugs | Paracetamol, Antioxidants | Synergistic effects, reduce GI toxicity | researchgate.net, nih.gov, openmedicinalchemistryjournal.com |

Utilization as a Scaffold for Novel Therapeutic Agents

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that is responsible for its biological activity. The this compound framework has proven to be a versatile scaffold for designing novel therapeutic agents that go beyond simple anti-inflammatory effects. By modifying its structure or conjugating it with other molecules, researchers have developed compounds with unique properties and potential applications in various therapeutic areas.

Advanced Anti-Inflammatory Agents: Conjugation of the scaffold with amino acids and amino-alcohols has led to the creation of hydrogels. acs.orgbiorxiv.org These biomaterials exhibit remarkable biostability and can act as self-delivering anti-inflammatory agents. acs.org Similarly, bioconjugates with glucosamine (B1671600) have been synthesized, aiming to target inflammation in joints more effectively. nih.gov

Agents for Neurodegenerative Diseases: The anti-inflammatory properties of the ibuprofen scaffold are being explored for diseases like Alzheimer's, where neuroinflammation plays a key role. Prodrugs designed to cross the blood-brain barrier have been evaluated for their potential to reduce the production of proinflammatory cytokines and suppress neuritic plaque formation in the brain. nih.gov

Antimicrobial and Anticancer Agents: The broader propanoic acid scaffold is being investigated for other therapeutic applications. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potential as a foundational platform for developing novel antimicrobial agents targeting multidrug-resistant bacteria and fungi. nih.gov This same scaffold has also been explored for creating compounds with both anticancer and antioxidant activities. mdpi.com Other related propionic acid derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting colon cancer cells. rsc.org

| Novel Agent Type | Conjugated Moiety/Modification | Therapeutic Target/Application | Reference(s) |

| Hydrogels | β-Amino acids, Amino-alcohols | Sustained-release anti-inflammatory | acs.org, biorxiv.org |

| Neuroprotective Agents | Dipeptides (Glycine-Valine) | Alzheimer's Disease | nih.gov |

| Antimicrobial Scaffolds | 4-Hydroxyphenylamine | Multidrug-resistant pathogens | nih.gov |

| Anticancer Scaffolds | 4-Hydroxyphenylamine | Lung Cancer | mdpi.com |

| Anticancer Agents | Thiazole derivatives | Lung Cancer (drug-resistant) | mdpi.com |

Rational Drug Design Principles and Optimization Strategies

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. The this compound scaffold is an excellent subject for such strategies due to its well-understood mechanism of action and structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies: SAR studies investigate how changes in a molecule's structure affect its biological activity. For the propionic acid class of drugs, extensive research has been conducted. For example, studies on triaryl propionic acid analogues have identified potent and selective ligands for the human EP3 prostanoid receptor, demonstrating that the core scaffold can be adapted to hit different biological targets. nih.govresearchgate.net This knowledge allows chemists to make targeted modifications to enhance potency or alter the therapeutic effect.

Bioisosteric Replacement: A key optimization strategy is the replacement of a functional group with another that has similar physical or chemical properties (a bioisostere). A primary application of this principle for the ibuprofen scaffold is the modification of the carboxylic acid group. Since this group is linked to GI side effects but not essential for the core anti-inflammatory activity, it has been replaced with other groups to create non-acidic compounds with potentially better safety profiles. nih.gov

Computational and In-Silico Modeling: Modern drug design heavily relies on computational tools. For derivatives of the this compound scaffold, molecular docking has been used to predict how these new molecules will bind to their target enzymes. nih.gov Furthermore, in-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are calculated to predict the drug-like qualities of newly designed compounds before they are synthesized, saving time and resources. nih.gov

Contribution to Ongoing Drug Discovery Programs

The this compound scaffold continues to be a valuable building block in modern drug discovery programs. Its established safety and efficacy profile as an anti-inflammatory agent make it a reliable starting point for developing next-generation therapeutics.

Current research programs are leveraging this scaffold to:

Explore New Therapeutic Areas: The scaffold is being actively investigated in programs targeting complex diseases. Its role in developing kinase inhibitors for cancer therapy and its potential application in treating neurodegenerative disorders like Alzheimer's highlight its versatility. nih.govnih.gov

Create Novel Antimicrobials and Anticancer Agents: The fundamental propanoic acid structure is proving to be a versatile template. Drug discovery programs are exploring how derivatives can be optimized to function as lead compounds for new antibiotics and chemotherapeutics, addressing the critical need for new treatments for resistant infections and various cancers. nih.govmdpi.commdpi.com

The enduring presence of the this compound framework in medicinal chemistry underscores its importance. It serves not only as the basis for a highly successful drug but also as a foundational scaffold upon which new and improved therapeutic agents are continuously being built.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Identified Research Gaps

3-(4-Isopropylphenyl)propionic acid, a derivative of phenylpropionic acid, has been primarily investigated in the context of synthetic organic chemistry. The existing literature details various methods for its synthesis, often as a precursor or intermediate in the creation of more complex molecules. For instance, it can be produced from isopropylbenzene through a multi-step process that includes chloromethylation, conversion to a cyanide, alkylation, and subsequent hydrolysis. google.com Another synthetic route involves the hydrolysis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile. researchgate.net

While the synthesis of this compound and its close analogs is well-documented, a significant research gap exists in the understanding of its biological activities and potential therapeutic applications. Much of the current research on related phenylpropionic acids focuses on their roles as metabolites of dietary polyphenols and their subsequent physiological effects. For example, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been shown to suppress macrophage foam cell formation, indicating a potential role in cardiovascular health. nih.gov Similarly, indole-3-propionic acid has demonstrated neuroprotective effects in the context of diabetic neuropathy by mitigating endoplasmic reticulum stress and mitochondrial dysfunction. nih.gov Furthermore, 3-(4-hydroxy-3-methoxyphenyl)propionic acid has been found to enhance grip strength and inhibit protein catabolism following exhaustive exercise in animal models. mdpi.com

However, there is a notable lack of studies specifically investigating the bioactivity of this compound itself. Its structural similarity to other biologically active phenylpropionic acids suggests that it may possess interesting pharmacological properties, yet this remains largely unexplored. Future research should aim to bridge this gap by systematically screening the compound for various biological activities.

Potential for Therapeutic Innovation and Translational Research

The potential for therapeutic innovation with this compound lies in the exploration of its currently unknown biological effects. Given that other phenylpropionic acid derivatives exhibit a range of beneficial properties, it is plausible that this compound could also have therapeutic value. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are propionic acid derivatives, such as ibuprofen (B1674241), which is 2-(4-isobutylphenyl)propionic acid. While the specific anti-inflammatory, antipyretic, or analgesic properties of this compound have not been reported, its structural resemblance warrants investigation.

Translational research efforts should focus on screening this compound and its derivatives for a variety of therapeutic effects, including but not limited to anti-inflammatory, antioxidant, neuroprotective, and metabolic activities. The findings from studies on related compounds provide a strong rationale for such investigations. For example, the demonstrated ability of 3-(4-hydroxyphenyl)propionic acid to modulate cholesterol efflux and reduce inflammation in macrophages could guide research into the potential cardiovascular benefits of this compound. nih.gov Similarly, the neuroprotective effects of indole-3-propionic acid in diabetic neuropathy models suggest that this compound could be evaluated for similar applications. nih.gov

The development of new derivatives of this compound could also be a fruitful area for therapeutic innovation. By modifying the core structure, it may be possible to enhance specific biological activities or improve pharmacokinetic properties. This approach has been successful in the development of other propionic acid-based drugs.

Emerging Research Avenues and Methodological Advances in Phenylpropionic Acid Chemistry

Emerging research in the broader field of phenylpropionic acid chemistry is focusing on the development of novel synthetic methods and the exploration of new applications. These advancements can be applied to the study of this compound. For example, new catalytic systems are being developed for the asymmetric synthesis of related compounds, which could be adapted to produce enantiomerically pure forms of this compound and its derivatives. researchgate.net This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer.

Methodological advances in analytical chemistry are also crucial for future research. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential for the purification, identification, and quantification of this compound and its metabolites in biological samples. The availability of detailed physicochemical data, such as that found in public databases, will support these analytical endeavors. uni.luchemicalbook.com

Future research avenues for this compound could include:

Systematic Biological Screening: A comprehensive evaluation of the compound's effects on various cell lines and animal models to identify potential therapeutic targets.

Metabolism and Pharmacokinetic Studies: Investigation of how the compound is absorbed, distributed, metabolized, and excreted in living organisms.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand how chemical modifications influence biological activity.

Exploration of Novel Applications: Investigation of its potential use in areas beyond medicine, such as in the development of new materials or as a fragrance ingredient, given that related compounds like cyclamen aldehyde are used in perfumery. researchgate.net

By pursuing these research directions, the scientific community can build upon the existing knowledge of its synthesis and unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Isopropylphenyl)propionic acid, and how can its structure be validated?

- Methodology : Common synthesis involves Friedel-Crafts alkylation of isopropylbenzene with propionic acid derivatives, followed by purification via recrystallization or column chromatography. Structural validation employs nuclear magnetic resonance (NMR) for proton and carbon environments (e.g., distinguishing isopropyl groups via splitting patterns) and mass spectrometry (MS) for molecular weight confirmation. Infrared (IR) spectroscopy can confirm carboxylic acid functional groups .

- Data Interpretation : Compare spectral data (e.g., H NMR: δ 1.2–1.4 ppm for isopropyl methyl groups; MS: molecular ion peak at m/z 206). Discrepancies in yields may arise from competing side reactions (e.g., over-alkylation), requiring optimization of catalyst ratios or reaction temperatures .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is preferred for purity assessment. Reverse-phase C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) enhance resolution. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives (e.g., methyl esters) .

- Calibration : Use internal standards (e.g., deuterated analogs) to mitigate matrix effects in biological samples .

Q. How can researchers ensure high purity (>98%) during synthesis?

- Purification Strategies : Recrystallization using ethanol/water mixtures removes polar impurities. For trace non-polar contaminants, silica gel chromatography with hexane/ethyl acetate gradients is effective. Purity validation via HPLC should show a single peak with >98% area .

Advanced Research Questions

Q. What mechanistic insights can isotopic labeling provide for studying the metabolic fate of this compound?

- Experimental Design : Synthesize C-labeled analogs (e.g., C at the carboxylic carbon) using labeled precursors (e.g., C-propionic acid). Track metabolic incorporation in vivo via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or C-NMR in tissue extracts .

- Data Analysis : Isotopic enrichment in metabolites (e.g., glucuronide conjugates) confirms metabolic pathways. Contradictions in labeling patterns may indicate alternative degradation routes or enzyme promiscuity .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess binding affinities with enzymes like cyclooxygenase (COX) for anti-inflammatory activity .

- Validation : Compare predicted reaction pathways (e.g., decarboxylation energy barriers) with experimental kinetic data .

Q. What experimental approaches resolve contradictions in spectral data for structurally similar derivatives?

- Case Study : If mass spectra of this compound and its brominated analog (e.g., 3-(4-Bromophenyl)propionic acid) show overlapping fragments, use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Br vs. Br doublets) .

- Advanced NMR : 2D techniques (e.g., HSQC, COSY) clarify coupling networks in crowded spectra, especially for isopropyl and aromatic protons .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–10) and temperatures (25–60°C). Monitor degradation products (e.g., decarboxylation to 4-isopropyltoluene) via LC-MS. Buffer systems (e.g., phosphate for pH 7) minimize secondary reactions .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.